molecular formula C12H11BFNO3 B2444343 2-Benzyloxy-5-fluoropyridine-4-boronic acid CAS No. 2096337-46-9

2-Benzyloxy-5-fluoropyridine-4-boronic acid

Cat. No.: B2444343
CAS No.: 2096337-46-9
M. Wt: 247.03
InChI Key: HMMCWZHHCWICGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-5-fluoropyridine-4-boronic acid is an organoboron compound with the molecular formula C12H11BFNO3. It is a derivative of pyridine, featuring a benzyloxy group at the 2-position, a fluorine atom at the 5-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-5-fluoropyridine-4-boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-5-bromopyridine.

    Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-5-fluoropyridine-4-boronic acid undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

    Bases: Commonly used bases include K2CO3, NaOH, and Cs2CO3.

    Solvents: Typical solvents include toluene, DMF, and THF.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Benzyloxy-5-fluoropyridine-4-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Benzyloxy-5-fluoropyridine-4-boronic acid is unique due to the combination of its benzyloxy and fluorine substituents, which provide distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(5-fluoro-2-phenylmethoxypyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BFNO3/c14-11-7-15-12(6-10(11)13(16)17)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMCWZHHCWICGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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